The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques. An improved method for synthesizing fluoromethyl ketones has been reported, which utilizes standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the incorporation of the fluoromethyl ketone moiety into peptides without the extensive synthetic work required by traditional methods .
The general steps in the synthesis include:
Challenges in this synthesis may include solubility issues with fully protected amino acids and potential racemization at the C-terminal amino acid .
Z-YVAD-FMK primarily functions through its interaction with caspase-1, inhibiting its activity by forming a stable covalent bond with the active site cysteine residue. This irreversible inhibition prevents caspase-1 from cleaving its substrates, thereby blocking downstream apoptotic signaling pathways.
In vitro studies have shown that Z-YVAD-FMK effectively reduces caspase-1 activity in various cell types, including Caco-2 cells. For instance, treatment with Z-YVAD-FMK resulted in significant decreases in butyrate-induced apoptosis by inhibiting IL-1β release .
The mechanism by which Z-YVAD-FMK exerts its effects involves:
Data from studies indicate that concentrations as low as 100 µmol/L can effectively inhibit caspase-1 activity and alter cellular responses to apoptotic stimuli .
Z-YVAD-FMK exhibits several notable physical and chemical properties:
The compound's solubility characteristics make it suitable for use in various biological assays where precise concentrations are critical for experimental outcomes .
Z-YVAD-FMK is primarily utilized in scientific research focused on:
Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a tetrapeptide inhibitor featuring a fluoromethyl ketone (FMK) warhead that enables covalent modification of caspase active sites. This inhibitor binds irreversibly to the catalytic cysteine residue (Cys285 in caspase-1) through nucleophilic attack, forming a thioether bond that permanently inactivates the enzyme [4] [7]. The inhibitor's peptide sequence (YVAD) mimics the natural cleavage site of interleukin-1β (IL-1β), providing substrate specificity for inflammatory caspases [8]. Structural analyses of caspase-FMK complexes reveal that the aspartic acid residue (Asp) at the P1 position anchors into the S1 specificity pocket, while the tyrosine residue (Tyr) at P4 interacts with hydrophobic subsites, creating optimal binding geometry [5] [8].
Kinetic studies demonstrate a three-step inhibition mechanism: (1) rapid reversible binding, (2) slower conformational adjustment, and (3) irreversible FMK moiety attachment [8]. The second-order rate constant (k~obs~/[I]) for caspase-1 inhibition is approximately 1.7 × 10⁴ M⁻¹s⁻¹, significantly higher than for executioner caspases like caspase-3 (2.3 × 10² M⁻¹s⁻¹), highlighting its selectivity profile [8]. This irreversible mechanism distinguishes Z-YVAD-FMK from aldehyde-based inhibitors (e.g., Ac-YVAD-CHO) that exhibit reversible binding but poorer cellular permeability and stability [1].
Table 1: Kinetic Parameters of Z-YVAD-FMK Caspase Inhibition
Caspase | k~obs~/[I] (M⁻¹s⁻¹) | Inhibition Mechanism | Primary Recognition Motif |
---|---|---|---|
Caspase-1 | 1.7 × 10⁴ | Irreversible | YVAD (P4-P1) |
Caspase-4 | 8.9 × 10³ | Irreversible | LEVD (P4-P1) |
Caspase-3 | 2.3 × 10² | Weak reversible | DEVD (P4-P1) |
While designed as a caspase-1 inhibitor, Z-YVAD-FMK exhibits significant cross-reactivity with human caspase-4 and caspase-5 due to structural conservation in the catalytic domain [3] [9]. In human intestinal epithelial cells (IECs), siRNA-mediated caspase-4 depletion and Z-YVAD-FMK treatment yield comparable reductions (∼80%) in Salmonella-induced IL-18 secretion, while caspase-1 knockdown shows minimal effect [3]. This demonstrates caspase-4's dominant role in non-canonical inflammasome activation in epithelial barriers. Similarly, caspase-5 inhibition by Z-YVAD-FMK occurs at IC₅₀ values ∼5-fold higher than for caspase-1, attributable to differential S2-S4 subsite architecture influencing YVAD motif accommodation [6] [9].
The inhibitor's effectiveness against caspase-4 is particularly relevant in cytosolic LPS sensing pathways. When LPS is introduced directly into the cytosol of IECs, Z-YVAD-FMK blocks IL-18 secretion by >75% without affecting IL-8 release, confirming its specific inhibition of inflammatory caspase-dependent cytokine processing [3]. Notably, caspase-4 exhibits ∼200-fold higher expression than caspase-5 in human IECs, explaining why Z-YVAD-FMK primarily targets caspase-4 in epithelial defense mechanisms [3].
Table 2: Z-YVAD-FMK Inhibition Efficiency in Cellular Models
Pathway Trigger | Cell Type | Caspase Targeted | Inhibition Efficacy | Key Readout |
---|---|---|---|---|
Salmonella infection | Intestinal epithelial | Caspase-4 | >80% reduction | IL-18 secretion |
Cytosolic LPS delivery | Colonic epithelial | Caspase-4/5 | 75-80% reduction | IL-18 secretion |
Nigericin (NLRP3 trigger) | Macrophages | Caspase-1 | >90% reduction | IL-1β secretion |
EPEC infection | Colonic epithelial | Caspase-4 | >70% reduction | IL-18 secretion |
Z-YVAD-FMK disrupts inflammasome output by directly inhibiting caspase-1 enzymatic activity required for pro-cytokine maturation. In NLRP3-inflammasome-activated macrophages, Z-YVAD-FMK reduces IL-1β and IL-18 secretion by >90% by preventing cleavage of their inactive precursors [4] [9]. Mechanistically, caspase-1 processes pro-IL-1β (31 kDa) into mature IL-1β (17 kDa) after Asp116 and pro-IL-18 (24 kDa) into mature IL-18 (18 kDa) after Asp36 [9]. The YVAD sequence specifically mimics the P4-P1 residues preceding the IL-1β cleavage site, enabling competitive inhibition at the enzyme's active site [8] [10].
Beyond cytokine processing, Z-YVAD-FMK indirectly modulates inflammasome assembly kinetics. In bone marrow-derived macrophages (BMDMs), pretreatment with Z-YVAD-FMK delays ASC speck formation by ∼30 minutes following NLRP3 activation, suggesting caspase activity feedback amplifies inflammasome complex formation [4] [9]. However, it does not prevent NLRP3 oligomerization or ASC recruitment, confirming its primary action is enzymatic inhibition rather than upstream signal disruption [9]. In atherosclerosis models, Z-YVAD-FMK significantly reduces vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) expression in aortic tissues, demonstrating downstream anti-inflammatory effects [4].
Z-YVAD-FMK prevents pyroptotic cell death by inhibiting caspase-mediated cleavage of gasdermin D (GSDMD). Inflammatory caspases (caspase-1/4/5/11) cleave GSDMD after Asp275 (human) or Asp276 (mouse), releasing the N-terminal pore-forming domain [3] [9]. Z-YVAD-FMK covalently modifies these caspases, blocking GSDMD processing as confirmed by reduced GSDMD-NT fragment detection in immunoblots [4]. In Salmonella-infected polarized epithelial monolayers, Z-YVAD-FMK reduces cell shedding by ∼60% by suppressing caspase-4-dependent GSDMD activation [3].
The functional consequence is preserved membrane integrity. Z-YVAD-FMK-treated cells exhibit 5-fold fewer propidium iodide (PI)-positive cells compared to controls following nigericin treatment, confirming inhibition of pore-driven membrane disruption [4]. This suppression extends to inflammatory mediator release: lactate dehydrogenase (LDH) and HMGB1 liberation decrease by >70% in Z-YVAD-FMK-treated macrophages [4]. In atherosclerosis studies, Z-YVAD-FMK administration reduces GSDMD activation in aortic plaques by ∼50% and macrophage infiltration by ∼40%, directly linking pyroptosis inhibition to attenuated vascular inflammation [4].
Table 3: Z-YVAD-FMK Effects on Pyroptosis Markers
Pyroptosis Marker | Experimental Model | Reduction by Z-YVAD-FMK | Detection Method |
---|---|---|---|
GSDMD-NT fragments | LPS-primed BMDMs + nigericin | >80% | Western blot |
Propidium iodide uptake | LPS-primed BMDMs + nigericin | 75-80% | Flow cytometry |
LDH release | THP-1 macrophages + ATP | >70% | Spectrophotometric assay |
HMGB1 release | Atherosclerotic mouse aortas | 60% | ELISA/IHC |
IL-1β secretion | Human monocytes + NLRP3 trigger | >90% | ELISA |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6